molecular formula C5H6BrN3 B11905142 2-Bromo-5-methylpyrimidin-4-amine CAS No. 1381936-67-9

2-Bromo-5-methylpyrimidin-4-amine

Cat. No.: B11905142
CAS No.: 1381936-67-9
M. Wt: 188.03 g/mol
InChI Key: QVVJCOFQMMQFLO-UHFFFAOYSA-N
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Description

2-Bromo-5-methylpyrimidin-4-amine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylpyrimidin-4-amine typically involves the bromination of 5-methylpyrimidin-4-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common. This ensures consistent product quality and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylpyrimidin-4-amine largely depends on its derivatives and the context in which it is used. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Properties

CAS No.

1381936-67-9

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

2-bromo-5-methylpyrimidin-4-amine

InChI

InChI=1S/C5H6BrN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)

InChI Key

QVVJCOFQMMQFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N)Br

Origin of Product

United States

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